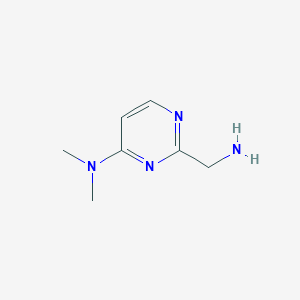

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNSRUAIRVKPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273292 | |

| Record name | 4-(Dimethylamino)-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-71-0 | |

| Record name | 4-(Dimethylamino)-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiling of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine core is generally challenging due to the ring's electron-poor nature, which is further deactivated by the second nitrogen atom. wikipedia.org Compared to pyridine (B92270), which has a pKa of 5.30 for its conjugate acid, pyrimidine is significantly less basic with a pKa of 1.23, making reactions with electrophiles and their catalysts, which are often acidic, even less favorable. wikipedia.org

However, the substituents on 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine—the strongly activating N,N-dimethylamino group at C4 and the aminomethyl group at C2—can modulate this reactivity. Activating groups can facilitate EAS, which typically occurs at the C5 position, the least electron-deficient carbon on the ring. wikipedia.org While specific EAS studies on this compound are not extensively documented, related substituted pyrimidines have been shown to undergo reactions like nitration and halogenation at this position. wikipedia.orggrowingscience.com The powerful electron-donating effect of the C4-dimethylamino group would be expected to direct electrophiles to the C5 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Pyrimidine Positions

The electron-deficient character of the pyrimidine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgnih.gov For SNAr to occur, a good leaving group, such as a halogen or a sulfonyl group, is typically required at one of these activated positions. acs.org In the case of this compound, the amino-based substituents are poor leaving groups.

However, the reactivity of related pyrimidine systems provides significant insight. Studies on 2,4-dichloropyrimidines show a general preference for nucleophilic attack at the C4 position over the C2 position. acs.orgstackexchange.com This regioselectivity can be influenced by the nucleophile and reaction conditions. For example, while many amines preferentially substitute at C4, the use of tertiary amine nucleophiles with 2,4-dichloro-5-nitropyrimidine (B15318) can favor substitution at the C2 position. acs.org Furthermore, in substrates like 2-MeSO2-4-chloropyrimidine, a dichotomy in regioselectivity is observed: amines react at C4, while alkoxides selectively substitute at C2. wuxiapptec.com This highlights the nuanced interplay of electronic and steric factors governing SNAr reactions on the pyrimidine scaffold. Should a derivative of the target compound be prepared with a suitable leaving group, these principles would govern its reactivity towards nucleophiles.

Chemical Transformations Involving the Aminomethyl Group

The primary aliphatic amine of the aminomethyl group at the C2 position is a key site of reactivity, behaving as a potent nucleophile and a handle for further molecular elaboration.

Amine Reactivity: Alkylation, Acylation, and Derivatization Studies

The primary amine functionality readily undergoes a variety of standard chemical transformations.

Alkylation: The nitrogen atom can be alkylated with alkyl halides. The reaction of primary amines with alkylating agents can proceed via an SN2 mechanism, often in the presence of a base to neutralize the acid byproduct. nih.gov This allows for the synthesis of secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. The N-acylation of aminopyrimidines is a common transformation, although the low basicity of the amino group can sometimes necessitate specific conditions. semanticscholar.org The use of a weak base like pyridine can be advantageous in preventing undesired side reactions such as diacylation. semanticscholar.org

Other Derivatizations: The aminomethyl group can also react with sulfonyl chlorides to form sulfonamides, with isocyanates to produce ureas, and with aldehydes or ketones in reductive amination protocols to generate more complex secondary or tertiary amines.

A summary of representative derivatization reactions involving the aminomethyl group is presented below.

| Reagent Class | Product Type | Reaction Conditions |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Acyl Chloride (RCOCl) | Amide | Weak Base (e.g., Pyridine) |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base |

| Isocyanate (R-N=C=O) | Urea | Aprotic Solvent |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an exocyclic primary amine and an endocyclic pyrimidine structure, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The aminomethyl group can act as one of the key components in cyclocondensation reactions. nih.gov

For instance, reaction with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their equivalents, can lead to the formation of new rings fused to the pyrimidine core. thieme-connect.de Such reactions are pivotal in building complex polycyclic systems, including those of pharmacological interest. jchr.orgderpharmachemica.comresearchgate.net The specific outcome of these cyclization reactions depends on the nature of the electrophilic partner and the reaction conditions employed. One common strategy involves the Michael addition of an amine to an activated double bond, followed by an intramolecular cyclization. nih.govnih.gov

| Electrophilic Partner | Fused Ring System |

| 1,3-Diketone | Pyridopyrimidine |

| β-Ketoester | Dihydropyridinone |

| α,β-Unsaturated Ketone | Dihydropyrimidine |

Oxidation and Reduction Pathways of the Aminomethyl Functionality

The aminomethyl group is susceptible to oxidative transformations. While direct oxidation of primary amines can lead to a mixture of products, controlled oxidation can potentially yield imines or, upon further reaction, nitriles. The specific products depend heavily on the oxidizing agent and reaction conditions. In the context of biological systems or biomimetic chemistry, one-electron oxidation of related heterocyclic bases can lead to radical cations that undergo subsequent reactions like hydration or deprotonation. nih.gov

Conversely, while the aminomethyl group itself is not typically reduced, its formation often involves the reduction of a precursor functional group. For example, the catalytic hydrogenation of a nitrile (CN) group or the reduction of an amide are common synthetic routes to primary amines of this type.

Reactivity and Participation of the N,N-Dimethylamino Substituent.

The basicity and site of protonation in substituted pyrimidines are governed by the electronic effects of the substituents attached to the ring. In the case of this compound, the molecule possesses four nitrogen atoms that can potentially be protonated: the two heterocyclic nitrogen atoms (N1 and N3), the primary amine of the aminomethyl group, and the tertiary amine of the N,N-dimethylamino group.

The N,N-dimethylamino group at the C4 position is a strong electron-donating group (+M effect), which significantly increases the electron density of the pyrimidine ring. This enhanced electron density, in turn, increases the basicity of the ring nitrogen atoms. Conversely, the aminomethyl group at C2 has a less pronounced electronic effect on the ring's basicity.

Studies on analogous aminopyrimidines provide insight into the likely protonation behavior of this compound. Gas-phase proton affinity (PA) calculations and experimental data for 4-pyrimidinamine show that the ring nitrogen atoms are significantly more basic than the exocyclic amino group. figshare.comacs.org For 4-pyrimidinamine, the calculated proton affinity is highest for the N1 nitrogen (943 kJ mol⁻¹), followed by the N3 nitrogen (905 kJ mol⁻¹), and is lowest for the exocyclic amino nitrogen (835 kJ mol⁻¹). figshare.comacs.org This preferential protonation of the ring nitrogens is a common feature in aminopyrimidines. acs.org

The presence of the strongly activating N,N-dimethylamino group in this compound would be expected to further increase the basicity of the N1 and N3 positions compared to a simple amino group. The primary amine of the aminomethyl group is expected to be the least basic of the nitrogen centers due to its separation from the ring and the lack of resonance stabilization for its conjugate acid. Therefore, the first protonation is anticipated to occur predominantly at the N1 position, which is para to the strongly electron-donating N,N-dimethylamino group.

Below is a data table comparing the calculated gas-phase proton affinities for related pyrimidine compounds, which helps to illustrate the influence of amino substituents on the basicity of the different nitrogen sites.

| Compound | Protonation Site | Calculated Proton Affinity (PA) in kJ mol⁻¹ | Reference |

|---|---|---|---|

| Pyrimidine | N1/N3 | 879 | figshare.com |

| 2-Pyrimidinamine | N1/N3 | 909 | figshare.comacs.org |

| Exocyclic NH₂ | 864 | ||

| 4-Pyrimidinamine | N1 | 943 | figshare.comacs.org |

| N3 | 905 | ||

| Exocyclic NH₂ | 835 |

The N,N-dimethylamino group is a powerful activating substituent in aromatic and heteroaromatic systems. The pyrimidine ring itself is electron-deficient, which generally makes it unreactive toward electrophilic aromatic substitution. researchgate.net However, the presence of one or more strong electron-donating groups can overcome this inherent lack of reactivity. researchgate.net

The dimethylamino group at the C4 position in this compound serves as a potent activating group. Through its positive mesomeric effect (+M), the lone pair of electrons on the nitrogen atom is delocalized into the pyrimidine ring, increasing the electron density, particularly at the positions ortho (C5) and para (C2) to the substituent. This activation facilitates electrophilic attack on the ring.

In terms of its directing effect, the N,N-dimethylamino group directs incoming electrophiles primarily to the C5 position. While the C2 position is also activated, electrophilic substitution at this position is generally less favored in pyrimidine systems. The increased electron density at C5 makes it the most nucleophilic carbon on the ring and thus the preferred site for reactions such as halogenation, nitration, and Vilsmeier-Haack formylation. growingscience.com The presence of the N,N-dimethylamino group can be crucial for the success of such substitution reactions, which might otherwise fail or require harsh conditions on an unsubstituted pyrimidine ring. researchgate.net In some reaction contexts, the dimethylamino group can also influence reactivity by lowering the electrophilicity of adjacent carbons. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods.

The elucidation of reaction mechanisms involving complex molecules like this compound relies heavily on a combination of kinetic and spectroscopic techniques. These methods provide critical information about reaction rates, intermediates, and transition states.

Kinetic Studies: Kinetic investigations are fundamental to understanding reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), researchers can determine the rate law, rate constants, and activation parameters (enthalpy and entropy of activation) for a reaction. For instance, studies on the nucleophilic reactivity of various heterocyclic amines with electrophilic agents like 4,6-dinitrobenzofuroxan have been conducted using spectrophotometric methods to monitor the reaction progress over time. researchgate.netresearchgate.net Such studies allow for the quantitative ranking of nucleophilicity and provide insights into the electronic and steric factors that govern reactivity. researchgate.net

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of products and can be employed to monitor the progress of a reaction by observing the disappearance of reactant signals and the emergence of product signals. nih.gov Changes in chemical shifts upon altering conditions, such as pH, can also confirm the site of protonation within the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. rsc.org During a reaction, the appearance or disappearance of characteristic absorption bands (e.g., N-H, C=N, C-N) can provide evidence for the conversion of one functional group to another, confirming that a reaction has occurred as proposed. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying reactions that involve changes in conjugation or the formation of colored species. It is often the method of choice for kinetic studies of reactions involving aromatic and heteroaromatic compounds, where changes in the electronic structure lead to distinct changes in the UV-Vis spectrum. researchgate.netnih.gov

By combining these methods, a detailed picture of the reaction pathway, including the sequence of bond-forming and bond-breaking steps, can be constructed.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems.

In multifunctional molecules such as this compound, controlling the selectivity of chemical transformations is a significant challenge and a key area of investigation.

Chemoselectivity: This refers to the selective reaction of a reagent with one of two or more different functional groups. The target molecule contains a primary aliphatic amine, a tertiary aromatic amine, and basic ring nitrogens. A given reagent could potentially react with any of these sites. For example, an acylating agent could react with the primary aminomethyl group or potentially at the more nucleophilic ring nitrogens. The reaction conditions, including the choice of solvent and catalyst, can often be tuned to favor reaction at a specific site. nih.gov

Regioselectivity: This concerns the preferential reaction at one position over another. As discussed in section 3.3.2, electrophilic substitution on the pyrimidine ring is strongly directed to the C5 position by the N,N-dimethylamino group at C4. In nucleophilic substitution reactions, the regioselectivity can be influenced by the leaving group's position and the electronic nature of the ring substituents. The development of synthetic methods that yield a single regioisomer with high selectivity is a major focus in heterocyclic chemistry. nih.govresearchgate.net The outcome of such reactions can sometimes be dramatically reversed by changing reaction conditions, such as the presence or absence of a base. nih.gov

Stereoselectivity: This is relevant when a reaction can produce multiple stereoisomers. While the core pyrimidine ring is achiral, reactions involving the aminomethyl side chain could potentially create a new chiral center, making stereoselectivity a consideration. However, for many reactions involving the pyrimidine ring itself, stereoselectivity is not a factor unless the molecule is part of a larger, pre-existing chiral system. Research in organic synthesis continually seeks new methods to achieve high levels of chemo-, regio-, and stereoselectivity. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its dynamic behavior in solution.

Due to the absence of published experimental spectra for 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine, the following ¹H and ¹³C NMR chemical shifts are predicted based on established substituent effects on the pyrimidine (B1678525) ring and data from analogous structures. These predictions provide a basis for the structural assignment of the molecule. The predicted ¹⁵N NMR chemical shifts are more speculative and are based on general ranges for similar nitrogen-containing heterocyclic compounds.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.0 | Doublet | ~5.5 | 1H |

| H-5 | ~6.2 | Doublet | ~5.5 | 1H |

| -CH₂- | ~3.7 | Singlet | - | 2H |

| -N(CH₃)₂ | ~3.1 | Singlet | - | 6H |

| -NH₂ | ~2.5 (broad) | Singlet | - | 2H |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-4 | ~163 |

| C-6 | ~155 |

| C-5 | ~105 |

| -CH₂- | ~48 |

| -N(CH₃)₂ | ~38 |

Predicted ¹⁵N NMR Spectral Data (50.7 MHz, DMSO-d₆)

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

| N-1 | ~-130 |

| N-3 | ~-150 |

| -N(CH₃)₂ | ~-340 |

| -NH₂ | ~-350 |

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-5 and H-6 protons of the pyrimidine ring, appearing as a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon. Expected correlations would be observed for H-6/C-6, H-5/C-5, the methylene (B1212753) protons with the methylene carbon, and the N-methyl protons with the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across multiple bonds. Key expected correlations include:

H-6 with C-4 and C-2

H-5 with C-4 and C-6

Methylene protons (-CH₂-) with C-2

N-methyl protons with C-4

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. NOE correlations would be expected between:

The N-methyl protons and H-5 of the pyrimidine ring.

The methylene protons and the N-1 proton of the pyrimidine ring (if protonated) or potentially with H-6.

The N,N-dimethylamino group at the C-4 position is expected to exhibit restricted rotation around the C4-N bond due to partial double bond character arising from resonance with the electron-deficient pyrimidine ring. This restricted rotation can lead to two distinct signals for the methyl groups at low temperatures.

Variable temperature (VT) NMR studies would be instrumental in probing this dynamic process. nih.gov By acquiring a series of ¹H NMR spectra at different temperatures, the coalescence temperature (the temperature at which the two distinct methyl signals merge into a single broad peak) could be determined. nih.gov From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable quantitative information about the conformational stability of this part of the molecule. Studies on similar 4-(N,N-dimethylamino)pyrimidines have shown rotational barriers in the range of 9-14 kcal/mol for neutral species, with these barriers increasing upon protonation. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₇H₁₂N₄), the expected accurate mass for the protonated molecule [M+H]⁺ would be:

Predicted HRMS Data

| Ion | Calculated m/z |

| [C₇H₁₃N₄]⁺ | 153.11347 |

The experimental observation of a signal at or very close to this calculated m/z value would provide strong evidence for the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion at m/z 153.1) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound is outlined below:

Plausible Fragmentation Pathway

A primary fragmentation event would likely be the loss of ammonia (B1221849) (NH₃) from the aminomethyl group, leading to a fragment ion at m/z 136.1. Another characteristic fragmentation would involve the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in an ion at m/z 138.1. Subsequent fragmentations of the pyrimidine ring would also be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound. The analysis of its vibrational modes provides a molecular fingerprint, detailing the characteristic stretching and bending frequencies of its constituent bonds.

The structure of this compound contains several key functional groups: a primary aminomethyl group (-CH₂NH₂), a tertiary N,N-dimethylamino group (-N(CH₃)₂), and a pyrimidine ring. Each of these moieties exhibits characteristic vibrational frequencies.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. libretexts.orgopenstax.org These correspond to the asymmetric and symmetric stretching modes. openstax.org An N-H bending (scissoring) vibration is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be present between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations: The aliphatic C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are anticipated in the 2800-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would appear at higher wavenumbers, typically above 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations are complex. The stretching of the aromatic C-N bonds within the pyrimidine ring and the bond to the dimethylamino group would likely appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com The aliphatic C-N stretch from the aminomethyl group is expected at a lower frequency, typically between 1020-1250 cm⁻¹. orgchemboulder.com

Pyrimidine Ring Vibrations: The pyrimidine ring itself has characteristic in-plane stretching and ring deformation vibrations, often appearing in the 1400-1600 cm⁻¹ region. Out-of-plane ring bending modes are found at lower frequencies.

Based on these principles, a table of predicted vibrational assignments can be constructed.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- and -N(CH₃)₂ | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C, C=N Ring Stretch | Pyrimidine Ring | 1400 - 1600 |

| Aliphatic C-N Stretch | Aminomethyl C-N | 1020 - 1250 |

| Aromatic C-N Stretch | Ring-N(CH₃)₂ | 1250 - 1335 |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 |

This table represents predicted values based on established group frequencies.

The primary amine group (-NH₂) in the aminomethyl substituent is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. This combination strongly suggests the formation of intermolecular N-H···N hydrogen bonds in the solid state. Such interactions are a common and dominant feature in the crystal structures of related aminopyrimidine compounds. nih.gov The formation of these hydrogen bonds would be observable in the IR spectrum as a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands compared to their frequencies in a non-polar solvent. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring is an aromatic, π-conjugated system containing heteroatoms (nitrogen) with non-bonding (n) electrons. Consequently, the UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions.

π→π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity compared to π→π* transitions.

The aminomethyl and dimethylamino groups act as auxochromes. Their nitrogen lone pairs can donate electron density into the pyrimidine ring, extending the conjugation. This effect typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π→π* transition when compared to unsubstituted pyrimidine. For the related compound 2-Amino-4-methylpyrimidine, UV-Vis absorption maxima are observed around 220-240 nm and 280-300 nm, which can be attributed to these types of transitions. nist.gov Similar absorption bands would be anticipated for the title compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While a specific crystal structure for this compound has not been reported, X-ray crystallography of analogous compounds provides a robust framework for predicting its solid-state architecture. nih.gov

Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar, a characteristic feature of aromatic systems. nih.gov

Substituent Orientation: The conformation will be dictated by a balance between minimizing steric hindrance and optimizing intermolecular interactions. The torsion angle defined by N(ring)-C(ring)-C(methylene)-N(amine) will be crucial in determining the orientation of the aminomethyl group relative to the ring. Similarly, the orientation of the dimethylamino group will be influenced by steric interactions with adjacent ring protons. In related pyrimidine structures, it is common for amino-based substituents to be nearly coplanar with the ring to maximize electronic conjugation, though steric factors can force some out-of-plane rotation.

The supramolecular structure, or how the molecules pack in the crystal lattice, will be primarily governed by strong, directional intermolecular forces.

Hydrogen Bonding: As mentioned in the vibrational spectroscopy section, the most significant interaction is predicted to be N-H···N hydrogen bonding between the primary amine of one molecule and a ring nitrogen of a neighboring molecule. This type of interaction frequently leads to the formation of well-defined supramolecular motifs, such as chains or dimers, which are observed in the crystal structures of similar aminopyrimidines. nih.gov

Weak Interactions: Weaker C-H···N or C-H···π interactions may also play a role in consolidating the crystal packing.

The combination of strong N-H···N hydrogen bonds and π-stacking interactions would likely result in a densely packed and stable crystalline solid.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. epstem.net Calculations are often performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), to provide a balance between accuracy and computational cost. samipubco.comjchemrev.com These studies elucidate the molecule's geometry, orbital energies, charge distribution, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This process yields the most stable three-dimensional structure, providing crucial information about bond lengths, bond angles, and dihedral angles. For a flexible molecule like 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine, which has rotatable bonds in its aminomethyl and dimethylamino groups, conformational analysis is performed. This involves exploring the potential energy surface to identify various stable conformers and determine their relative energies. The global minimum structure represents the most populated conformation in the gaseous phase.

Illustrative Data Table for Optimized Geometrical Parameters This table demonstrates the type of data obtained from geometry optimization. Actual values for this compound would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(H2) | ~1.51 Å |

| C(H2)-N(H2) | ~1.46 Å | |

| C4-N(Me2) | ~1.37 Å | |

| Bond Angle | N1-C2-C(H2) | ~117° |

| C4-N(Me2)-C(Me) | ~118° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

In substituted pyrimidines, the distribution of HOMO and LUMO orbitals is often localized on specific parts of the molecule. For instance, the HOMO might be concentrated on the electron-rich pyrimidine (B1678525) ring and the amino substituents, while the LUMO could be distributed more across the heterocyclic ring system. epstem.net This distribution helps to predict the sites for electrophilic and nucleophilic attack.

Illustrative Data Table for FMO Analysis This table shows the kind of data generated from an FMO analysis. Specific values for the target compound are not available in the cited literature.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.0 to 0.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 0.0 to 1.0 |

| Chemical Hardness (η) | 2.25 to 3.25 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. irjweb.com It is invaluable for predicting how a molecule will interact with other chemical species. The MEP is plotted onto the electron density surface, with different colors indicating varying electrostatic potential values.

Red regions denote areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These sites are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net For this compound, the nitrogen atoms of the pyrimidine ring and the amino groups would be expected to be regions of high negative potential. mdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the N-H protons of the aminomethyl group). rsc.org

Green regions indicate neutral or near-zero potential.

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. irjweb.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. jchemrev.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors. ruc.dk From these, the 1H and 13C NMR chemical shifts can be predicted with good accuracy, aiding in the assignment of experimental spectra. nih.govacs.org

IR Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These computed frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, can be used to interpret and assign the peaks in an experimental FT-IR spectrum. chalcogen.ro

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. jchemrev.com These results can predict the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic transitions occurring within the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Ensemble Analysis in Solution

For a flexible molecule like this compound, its conformation in solution can differ significantly from the gas-phase minimum energy structure due to interactions with solvent molecules. MD simulations can model the molecule in an explicit solvent box (e.g., water) to generate a trajectory of its motion over time.

By analyzing this trajectory, a conformational ensemble can be generated, which represents the distribution of different shapes the molecule adopts in solution. This analysis reveals the most probable conformations and the transitions between them. It provides a more realistic understanding of the molecule's structure in a biological or chemical environment, which is crucial for predicting its properties and interactions.

Solvation Effects on Molecular Structure and Reactivity

The chemical environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule. Computational solvation models are essential for predicting these effects. For a polar molecule like this compound, with multiple hydrogen bond donors and acceptors, solvation is expected to play a critical role.

Theoretical studies on similar heterocyclic compounds, such as aminopurines and other pyrimidine derivatives, demonstrate that solvent polarity can alter tautomeric equilibria, molecular geometry, and electronic properties. nih.gov Computational approaches to model these effects are generally categorized into implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and effective for calculating the bulk electrostatic effects of the solvent on the solute. For instance, density-functional theory (DFT) calculations combined with a continuum solvent model like the SM8 aqueous solvent model have been successfully used to study the properties of pyrimidines in water. nih.gov Such models would be crucial for predicting how the dipole moment and charge distribution of this compound change from the gas phase to a polar solvent like water, which in turn affects its reactivity.

Explicit Solvation Models: This approach involves modeling individual solvent molecules around the solute. While computationally more demanding, it allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For a molecule with an aminomethyl group and pyrimidine nitrogens, explicit water molecules in the calculation could reveal specific hydration patterns around these functional groups, which are critical for understanding reaction mechanisms in aqueous media. Studies on substituted pyridines have shown that including even a single explicit water molecule interacting with a nitrogen atom can significantly improve the accuracy of property predictions. researchgate.net

Changes in solvent can alter reaction rates by several orders of magnitude. Structure-reactivity studies on 2-sulfonylpyrimidines, for example, have shown that reactions are faster in more polar environments, consistent with a higher equilibrium concentration of reactive anionic species. nih.gov Similarly, the reactivity of the amino groups on this compound in nucleophilic or electrophilic substitution reactions would be heavily dependent on the surrounding solvent's ability to stabilize charged intermediates and transition states. growingscience.com

Quantitative Structure-Activity Relationships (QSAR) for Analog Design (focusing on chemical properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design and medicinal chemistry to predict the activity of molecules based on their structural and chemical properties. nih.gov For the design of analogs of this compound, QSAR can be a powerful predictive tool, correlating physicochemical properties with a target activity.

Numerous QSAR studies have been performed on aminopyrimidine and other pyrimidine derivatives to model their biological activities, such as anticancer or enzyme inhibitory effects. nih.govresearchgate.netresearchgate.net These studies rely on calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a molecule's structure. A mathematical model is then built to relate these descriptors to observed activity.

Key components of a QSAR study relevant to designing analogs include:

Molecular Descriptors: These can be classified into several categories:

Electronic Descriptors: Quantify the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). These are crucial for modeling reactions governed by electrostatic interactions. nih.gov

Steric Descriptors: Describe the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Topological Descriptors: Relate to the connectivity and branching of atoms within the molecule (e.g., Wiener index, Randić connectivity index). nih.gov

Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which is critical for membrane permeability and interaction with hydrophobic pockets in proteins.

Statistical Methods: Multiple Linear Regression (MLR) and artificial neural networks (ANN) are common methods used to build the QSAR model. nih.gov MLR provides a straightforward equation linking descriptors to activity, while ANN can capture more complex, non-linear relationships. nih.gov

For designing analogs of this compound, a QSAR model could be developed using a training set of similar pyrimidine derivatives with known activities. The model would identify which chemical properties are most important for the desired activity. For example, a model might reveal that higher polarity and the presence of hydrogen bond donors positively correlate with activity, guiding chemists to synthesize new analogs with these features enhanced. The table below shows typical descriptors used in QSAR studies of pyrimidine analogs. nih.gov

| Descriptor Category | Specific Descriptor Example | Relevance to Chemical Properties |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). | |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and interactions. | |

| Steric / Topological | Molecular Weight (MW) | Basic descriptor of molecular size. |

| Wiener Index | Describes molecular branching and compactness. | |

| Physicochemical | Molar Refractivity (CMR) | Relates to molecular volume and polarizability. |

| LogP | Measures the lipophilicity/hydrophilicity balance. |

This table is interactive. Click on headers to sort.

This predictive approach accelerates the design process by prioritizing the synthesis of compounds with a higher probability of success. imist.ma

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational quantum chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. This information provides a deep understanding of reaction feasibility and kinetics.

For this compound, theoretical investigations could explore various reactions, such as nucleophilic substitution at the pyrimidine ring or reactions involving the aminomethyl side chain. DFT methods, like B3LYP, are widely used for this purpose.

A typical mechanistic study involves:

Geometry Optimization: The 3D structures of all stationary points (reactants, intermediates, products, and transition states) on the reaction pathway are calculated.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile: The relative energies of all species are calculated to create a reaction energy profile. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is the primary determinant of the reaction rate.

Studies on the reaction of amines with other molecules, such as CO2 or radicals, provide a template for how such investigations would proceed. For example, the oxidation of aminomethanol (B12090428) has been studied computationally to determine reaction pathways and kinetic parameters. frontiersin.org Similarly, the synthesis of aminopyrimidine derivatives often involves multi-step reactions, and computational studies can help rationalize why certain products are formed over others by comparing the activation energies of competing pathways. researchgate.net For instance, in reactions involving nucleophilic attack on a pyrimidine ring, calculations can determine whether the reaction proceeds via an SNAr mechanism and identify the structure of the Meisenheimer complex intermediate.

pKa Prediction and Acidity/Basicity Studies

The acid dissociation constant (pKa) is a fundamental chemical property that describes the acidity or basicity of a compound in a given solvent. For a molecule like this compound, which has multiple basic nitrogen atoms (two in the pyrimidine ring, one in the dimethylamino group, and one in the primary aminomethyl group), predicting the pKa values is essential for understanding its behavior in biological systems, as it determines the predominant protonation state at a given pH. nih.gov

Quantum chemical methods have become reliable tools for pKa prediction. mdpi.com The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. DFT calculations (e.g., at the B3LYP/6-31+G(d,p) level) are combined with a solvation model (like PCM or SM8) to compute the necessary energy terms. nih.govnih.gov

The accuracy of these predictions has been demonstrated for a wide range of amines and heterocyclic compounds, including pyridines and pyrimidines. researchgate.netnih.gov For pyrimidines, studies have achieved excellent correlations between calculated and experimental pKa values (R² > 0.96). nih.gov Such studies can accurately distinguish between the different basicities of the various nitrogen atoms in a molecule. For this compound, one would expect the different nitrogen atoms to have distinct pKa values due to varying electronic and steric environments.

The table below illustrates the typical accuracy of computational pKa prediction by comparing experimental values with those calculated using a DFT-based QSAR approach for a set of pyrimidine analogs. nih.gov

| Compound | Experimental pKa | Calculated pKa |

| Pyrimidine | 1.30 | 1.25 |

| 2-Aminopyrimidine | 3.54 | 3.60 |

| 4-Aminopyrimidine | 5.70 | 5.65 |

| 2,4-Diaminopyrimidine | 7.40 | 7.35 |

| 4-Amino-2,6-dimethylpyrimidine | 7.40 | 7.42 |

| Uracil | 9.45 | 9.50 |

This table is interactive. Click on headers to sort.

These computational methods provide invaluable insights into the acid-base properties of molecules, guiding the development of compounds that will be in their most active ionization state under physiological conditions.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine

The ligand "this compound" possesses multiple potential donor sites, making it a versatile candidate for the formation of a variety of metal complexes. Its coordination behavior will be dictated by the interplay of steric and electronic factors, as well as the nature of the metal ion.

The primary coordination sites of "this compound" are the two nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen atom of the aminomethyl group. The lone pairs of electrons on these nitrogen atoms can be donated to a metal center, leading to the formation of coordinate bonds.

The presence of the aminomethyl group at the 2-position of the pyrimidine ring allows for the possibility of chelation, where the ligand binds to a single metal center through two or more donor atoms. A likely and stable binding mode would involve the formation of a five-membered chelate ring through the coordination of one of the pyrimidine ring nitrogens (N1 or N3) and the nitrogen atom of the aminomethyl group. The formation of such chelate rings is often thermodynamically favored due to the chelate effect.

Alternatively, the ligand could act as a monodentate ligand, coordinating through only one of the available nitrogen atoms. The specific binding mode adopted will depend on factors such as the steric bulk around the metal center, the electronic properties of the metal ion, and the reaction conditions. It is also conceivable that the ligand could act as a bridging ligand, coordinating to two different metal centers simultaneously, thereby forming polynuclear complexes. This could occur through the utilization of both pyrimidine nitrogens or a combination of a pyrimidine nitrogen and the aminomethyl nitrogen.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with "this compound" would likely follow standard procedures for the formation of coordination compounds. A common method involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in a suitable solvent. The choice of solvent would depend on the solubility of both the metal salt and the ligand. The stoichiometry of the reactants would be a critical parameter in determining the nature of the resulting complex.

The coordination geometry and stoichiometry of the resulting metal complexes would be influenced by the size and charge of the metal ion, as well as the ligand-to-metal ratio used in the synthesis. For instance, with divalent transition metal ions such as Cu(II), Ni(II), or Co(II), and a 1:1 or 1:2 metal-to-ligand ratio, the formation of tetrahedral or square planar complexes could be anticipated if the ligand acts as a bidentate chelating agent. In the case of a 1:2 metal-to-ligand ratio, octahedral geometries are also plausible, with the remaining coordination sites being occupied by solvent molecules or counter-ions.

With larger metal ions or different stoichiometric ratios, more complex structures, including polynuclear species, could be formed. The characterization of these complexes would rely on a combination of analytical techniques, including elemental analysis, to determine the empirical formula and thus the stoichiometry of the complex.

| Metal Ion | Potential Coordination Geometry | Potential Stoichiometry (Metal:Ligand) |

| Cu(II) | Square Planar, Distorted Octahedral | 1:1, 1:2 |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | 1:1, 1:2 |

| Co(II) | Tetrahedral, Octahedral | 1:1, 1:2 |

| Pd(II) | Square Planar | 1:1, 1:2 |

| Pt(II) | Square Planar | 1:1, 1:2 |

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions. Infrared (IR) spectroscopy can provide evidence of coordination by monitoring the shifts in the vibrational frequencies of the ligand upon complexation. For "this compound", the stretching vibrations of the C=N and C-N bonds within the pyrimidine ring, as well as the N-H stretching and bending vibrations of the aminomethyl group, would be particularly informative. A shift in these bands to different wavenumbers upon complex formation would indicate the involvement of the respective functional groups in coordination to the metal ion. For example, in related aminopyrimidine complexes, new bands appearing in the far-IR region (typically 400-600 cm⁻¹) are often assigned to metal-nitrogen stretching vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons on the pyrimidine ring and the aminomethyl group would be expected to change due to the influence of the metal center. The magnitude and direction of these shifts can provide information about the binding mode of the ligand.

Ultimately, single-crystal X-ray diffraction would provide the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal complex in the solid state. This technique would unequivocally establish the chelation sites and binding mode of the ligand.

| Spectroscopic Technique | Expected Observations upon Complexation |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of C=N, C-N, and N-H bonds. Appearance of new bands corresponding to Metal-Nitrogen bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of protons on the pyrimidine ring and the aminomethyl group. |

| UV-Visible Spectroscopy | Appearance of d-d transition bands for transition metal complexes, providing information on the coordination geometry. |

Potential for Catalytic Applications of Synthesized Metal Complexes in Organic Transformations

Metal complexes derived from pyrimidine-based ligands have shown promise as catalysts in a variety of organic transformations. The electronic properties of the pyrimidine ring, which can be tuned by substituents, can influence the catalytic activity of the metal center. The presence of both an aromatic pyrimidine ring and a flexible aminomethyl side chain in "this compound" suggests that its metal complexes could be effective catalysts.

For instance, palladium complexes of N-arylpyrimidin-2-amine derivatives have been utilized in cross-coupling reactions. The specific ligand architecture can influence the efficiency and selectivity of these catalytic processes. It is plausible that palladium or other transition metal complexes of "this compound" could exhibit catalytic activity in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

Furthermore, iron complexes with aminopyridine ligands have been investigated as catalysts for oxidation reactions. ekb.eg Given the structural similarities, iron complexes of the title compound could potentially catalyze similar transformations. The catalytic performance would be dependent on the stability of the complex, the accessibility of the metal's active site, and the electronic environment provided by the ligand. Further research would be necessary to synthesize these complexes and screen them for catalytic activity in a range of organic reactions.

Advanced Analytical Methodologies for Research Applications

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine". helsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment and quantitative determination.

The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate separation and peak shape. A typical method for a polar, basic compound such as this pyrimidine (B1678525) derivative would utilize a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Additives such as triethylamine (B128534) may be used to improve the peak shape of basic analytes by masking residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net

Quantitative analysis is typically performed using an external standard calibration curve, where the peak area response is plotted against known concentrations of a reference standard. The method must be validated to ensure its linearity, accuracy, precision, and robustness. nih.gov For specific applications, such as separating enantiomers of similar chiral amines, pre-column derivatization with a chiral reagent can be employed, followed by separation on a standard achiral column, or the direct separation can be performed on a chiral stationary phase (CSP). researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Amino Pyrimidine Derivatives

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com However, primary amines like "this compound" are polar and can exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the stationary phase. h-brs.de Consequently, derivatization is often required to increase volatility and thermal stability while reducing polarity. researchgate.net

Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation to convert the polar -NH2 group into a less polar, more volatile derivative. h-brs.denih.gov The choice of derivatization reagent is critical and depends on the specific amine and the complexity of the sample matrix. researchgate.net The resulting derivatives can then be analyzed effectively by GC, often using a flame ionization detector (FID) for quantification or a mass spectrometer for identification.

For reaction monitoring, GC can provide rapid analysis of reaction mixtures to track the consumption of starting materials and the formation of products, provided the components are or can be made sufficiently volatile. ccsknowledge.combre.com In some cases, the analysis of non-derivatized amines may be possible by using short analytical columns, which reduce the residence time of the analyte in the column and minimize thermal degradation. nih.gov

Table 2: Typical GC Parameters for Derivatized Amine Analysis

Capillary Electrophoresis (CE) for Separation and Analysis of Charged Species

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. wikipedia.orgyoutube.com It is particularly well-suited for the analysis of charged molecules, including protonated amines. youtube.com "this compound" possesses two basic nitrogen centers (the aminomethyl group and the dimethylamino group) that can be protonated in an acidic buffer, forming a positively charged cation.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. youtube.com The separation of pyrimidine derivatives has been successfully demonstrated using CE. nih.gov Optimal separation is achieved by adjusting the pH and composition of the BGE. For cationic species, the separation occurs due to differences in their electrophoretic mobility. The method offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. youtube.comnih.gov Detection is commonly performed using UV-Vis absorbance.

Table 3: Example CE Conditions for Pyrimidine Derivative Analysis

Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for the analysis of complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is ideal for analyzing polar and non-volatile compounds. For "this compound," LC-MS can provide not only quantitative data but also molecular weight confirmation and structural information. nih.govdoaj.org Electrospray ionization (ESI) is the most common ionization source for this type of analyte. Different LC approaches can be used to handle the polarity of the compound; besides reversed-phase, hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography can be effective. scispace.comnih.gov Tandem mass spectrometry (MS/MS) can be used for structural elucidation of unknown impurities or for highly selective quantification in complex matrices using multiple reaction monitoring (MRM). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. nih.gov For "this compound," GC-MS analysis would typically be performed on a derivatized sample. nih.gov The mass spectrometer provides detailed information on the molecular structure based on the fragmentation pattern of the analyte, which is invaluable for unequivocal identification of the compound and its related substances. mdpi.com

Table 4: Comparison of Hyphenated Techniques for "this compound" Analysis

Compound Reference Table

Table 5: List of Chemical Compounds Mentioned

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine, and how do reaction conditions impact yield?

- Methodology : Optimized synthesis often involves multi-step functionalization of the pyrimidine core. For example, nucleophilic substitution reactions using alkylamines can introduce the aminomethyl group. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Purification : Column chromatography (hexane/ethyl acetate gradients) and recrystallization improve purity .

- Characterization : Melting points and -NMR validate structural integrity. For instance, -NMR signals at δ 2.3–2.5 ppm confirm dimethylamino groups .

Q. How can structural elucidation techniques confirm the molecular conformation of this compound?

- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents. For analogs, deviations of 12.8° in phenyl groups and 86.1° in aminomethyl groups are observed .

- NMR spectroscopy : Key signals include δ 3.0–3.2 ppm (N,N-dimethyl groups) and δ 4.1–4.3 ppm (aminomethyl protons). Coupling constants () distinguish between equatorial and axial conformers .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Chromatography : Silica gel columns with gradient elution (e.g., hexane:ethyl acetate 3:1) achieve baseline separation of impurities. Rf values of 0.30 are typical for pyrimidin-4-amine derivatives .

- Recrystallization : Ethanol or methanol recovers high-purity crystals (melting range 65–132°C depending on substituents) .

Advanced Research Questions

Q. How do substituents like trifluoromethyl or methoxy groups influence the biological activity of pyrimidin-4-amine derivatives?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and lipophilicity, improving membrane permeability. Methoxy groups increase solubility but may reduce target binding affinity .

- Biological testing : Microbiological assays (e.g., agar dilution) show that analogs with halogen substituents exhibit MIC values <10 µg/mL against S. aureus and C. albicans .

Q. What experimental approaches resolve contradictions in reported biological activity data across pyrimidin-4-amine analogs?

- Data reconciliation :

Standardized assays : Use uniform protocols (e.g., broth microdilution) to minimize variability.

Crystallographic analysis : Correlate hydrogen bonding (e.g., N–H⋯N interactions) with activity. Intramolecular bonds in analogs reduce conformational flexibility, altering target interactions .

Statistical modeling : Multivariate regression identifies substituent effects (e.g., logP, molar refractivity) driving activity discrepancies .

Q. How can hydrogen bonding and π-stacking interactions be analyzed to predict the stability of pyrimidin-4-amine derivatives?

- Crystallography : Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing. For example, methyl groups (C61) act as donors to aromatic rings, forming polymeric chains .

- Computational modeling : Density Functional Theory (DFT) calculates interaction energies. Pyrimidine rings with dihedral angles >80° exhibit reduced π-stacking, lowering melting points .

Q. What challenges arise in achieving regioselective functionalization of the pyrimidine ring during synthesis?

- Regioselectivity : Electron-deficient C4/C5 positions favor nucleophilic attack. Protecting groups (e.g., Boc) direct substitution to specific sites.

- Case study : In 5-substituted analogs, steric hindrance from methyl groups at C6 limits functionalization at C2. Reaction temperatures >80°C improve yields but risk side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.